N-[(4,8-dimethyl-2-oxofuro[2,3-h]chromen-9-yl)methyl]benzenesulfonamide
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Overview
Description
N-[(4,8-dimethyl-2-oxofuro[2,3-h]chromen-9-yl)methyl]benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a furo[2,3-h]chromen core with methyl groups and a benzenesulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4,8-dimethyl-2-oxofuro[2,3-h]chromen-9-yl)methyl]benzenesulfonamide typically involves multiple steps, starting with the construction of the furo[2,3-h]chromen core. This can be achieved through a series of reactions, including cyclization and oxidation processes. The benzenesulfonamide group is then introduced through a sulfonation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The furo[2,3-h]chromen core can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain groups within the compound with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-[(4,8-dimethyl-2-oxofuro[2,3-h]chromen-9-yl)methyl]benzenesulfonamide can be utilized to study enzyme inhibition and protein interactions. Its sulfonamide group is particularly useful in designing inhibitors for specific biological targets.
Medicine: This compound has potential medicinal applications, including the development of new drugs. Its ability to interact with biological molecules makes it a candidate for therapeutic agents targeting various diseases.
Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties may be exploited in the development of new products and technologies.
Mechanism of Action
The mechanism by which N-[(4,8-dimethyl-2-oxofuro[2,3-h]chromen-9-yl)methyl]benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Furo[2,3-h]chromen derivatives: These compounds share a similar core structure but may have different substituents.
Benzenesulfonamide derivatives: These compounds contain the benzenesulfonamide group but differ in their core structures.
Uniqueness: N-[(4,8-dimethyl-2-oxofuro[2,3-h]chromen-9-yl)methyl]benzenesulfonamide stands out due to its specific combination of the furo[2,3-h]chromen core and the benzenesulfonamide group, which provides unique chemical and biological properties.
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Properties
IUPAC Name |
N-[(4,8-dimethyl-2-oxofuro[2,3-h]chromen-9-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c1-12-10-18(22)26-20-15(12)8-9-17-19(20)16(13(2)25-17)11-21-27(23,24)14-6-4-3-5-7-14/h3-10,21H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYXGLORHPNHPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C)CNS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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